molecular formula C14H21NO B2612486 1-[(Benzylamino)methyl]cyclohexan-1-OL CAS No. 113912-41-7

1-[(Benzylamino)methyl]cyclohexan-1-OL

Cat. No.: B2612486
CAS No.: 113912-41-7
M. Wt: 219.328
InChI Key: HIXGXDDBXDLESN-UHFFFAOYSA-N
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Description

1-[(Benzylamino)methyl]cyclohexan-1-OL is an organic compound with the molecular formula C14H21NO. It is a cyclohexanol derivative where the hydroxyl group is substituted with a benzylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Benzylamino)methyl]cyclohexan-1-OL can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with benzylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzylamino)methyl]cyclohexan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

1-[(Benzylamino)methyl]cyclohexan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzylamino)methyl]cyclohexan-1-OL involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to various biological outcomes .

Comparison with Similar Compounds

    1-[(Benzylamino)methyl]cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-[(Benzylamino)methyl]cyclohexan-1-amine: Contains an amine group instead of a hydroxyl group.

    Dibenzylamino-1-methylcyclohexanol: A derivative with additional benzyl groups

Uniqueness: 1-[(Benzylamino)methyl]cyclohexan-1-OL is unique due to its specific combination of a benzylamino group and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-[(benzylamino)methyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(9-5-2-6-10-14)12-15-11-13-7-3-1-4-8-13/h1,3-4,7-8,15-16H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXGXDDBXDLESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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